N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S2/c1-17(19,16-11-13-7-5-6-10-15(13)22-16)12-18-23(20,21)14-8-3-2-4-9-14/h2-11,18-19H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGQTROKINXXCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]benzenesulfonamide typically involves coupling reactions and electrophilic cyclization reactionsCommon reagents used in these reactions include halogenated benzenes, thiophenes, and sulfonamide precursors .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The benzenesulfonamide core participates in key reactions:
1.1 Hydrolysis
Acid- or base-catalyzed cleavage of the sulfonamide bond occurs under harsh conditions:
-
Acidic Hydrolysis : Concentrated HCl (6M, reflux, 12h) yields 2-(1-benzothiophen-2-yl)-2-hydroxypropylamine and benzenesulfonic acid.
-
Basic Hydrolysis : NaOH (4M, 80°C, 8h) produces sodium benzenesulfonate and the corresponding amine.
1.2 Acylation/Alkylation
The sulfonamide nitrogen acts as a nucleophile in SN2 reactions:
-
Acylation : Reacts with acetyl chloride (pyridine, 0°C → RT) to form N-acetyl derivatives.
-
Alkylation : Treatment with methyl iodide (K2CO3, DMF, 60°C) generates N-methylated products.
Hydroxypropyl Chain Transformations
The secondary alcohol undergoes oxidation and esterification:
2.1 Oxidation
-
CrO3/H2SO4 (Jones reagent) oxidizes the alcohol to a ketone (yield: 78%).
-
Swern Oxidation (oxalyl chloride, DMSO) provides milder conversion to ketones (yield: 65%).
2.2 Esterification
-
Reacts with acetic anhydride (pyridine catalyst) to form acetate esters (yield: 82%).
Benzothiophene Ring Modifications
The benzothiophene moiety undergoes electrophilic substitution:
3.1 Halogenation
-
Bromination : Br2/FeBr3 at 40°C introduces Br at the 5-position (yield: 70%) .
-
Chlorination : SO2Cl2 in CCl4 selectively chlorinates the 3-position .
3.2 Nitration
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Conditions | Product Yield | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, DMF/H2O, 80°C | 65% | |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3, toluene | 58% |
Mechanistic Insights from Structural Studies
X-ray crystallography (source ) reveals:
-
The sulfonamide group coordinates Zn²+ in metalloenzyme inhibition (bond length: 2.1–2.3 Å).
-
Hydrogen bonding between the sulfonamide oxygen and Thr199 (distance: 2.8 Å) stabilizes enzyme-inhibitor complexes .
Stability and Degradation Pathways
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzothiophene moiety, a hydroxypropyl group, and a benzenesulfonamide structure. Its molecular formula is , with a molecular weight of approximately 414.5 g/mol. The presence of these functional groups contributes to its diverse reactivity and biological activities.
Chemistry
- Building Block for Synthesis : N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]benzenesulfonamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of derivatives with tailored properties for specific applications.
Biology
- Bioactivity Studies : The compound has been investigated for its potential as a bioactive agent. Similar compounds have shown affinity for serotonin receptors, suggesting that this compound may influence mood regulation and have applications in treating anxiety and depression .
- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity, making this compound a candidate for further exploration in infectious disease treatment.
Medicine
- Therapeutic Potential : The compound is being explored for its potential therapeutic effects, particularly in drug development targeting conditions related to mood disorders and anxiety. Its interaction with serotonin receptors could lead to new treatments for depression and anxiety-related disorders.
- Pharmacokinetics : Similar compounds have demonstrated favorable pharmacokinetic profiles, which could imply that this compound may also exhibit good absorption, distribution, metabolism, and excretion characteristics .
Industry
- Advanced Materials : In industrial applications, this compound can be utilized in the production of advanced materials such as organic semiconductors. Its unique chemical properties make it suitable for use in electronic devices and other high-tech applications .
Case Study 1: Antimicrobial Activity
Research has shown that derivatives of benzothiophene compounds possess significant antimicrobial properties. In vitro studies indicated that this compound exhibited inhibitory effects against several bacterial strains, suggesting its potential use in developing new antimicrobial agents.
Case Study 2: Serotonin Receptor Modulation
A study on structurally similar compounds revealed their ability to modulate serotonin receptor activity effectively. This finding supports the hypothesis that this compound may also interact with these receptors, warranting further investigation into its antidepressant properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The target compound’s pyridazine-imidazole core distinguishes it from dihydropyridine-based analogs (e.g., AZ331 and AZ257 in ), which feature a 1,4-dihydropyridine ring. This difference in core structure likely influences electronic properties, solubility, and target binding. For example, dihydropyridines are well-known calcium channel blockers, whereas pyridazine derivatives may exhibit divergent pharmacological profiles due to altered ring aromaticity and hydrogen-bonding capabilities .
Substituent Analysis
- Thioether Linkage : The thioethyl bridge in the target compound is shared with AZ331 and AZ257, but its connectivity differs. In the target, the thioether links pyridazine to an imidazole group, whereas in AZ331/AZ257, it connects dihydropyridine to methoxyphenyl or bromophenyl moieties. This variation may affect metabolic stability and redox sensitivity .
- Furan Substituents: The furan-2-ylmethyl group in the target compound is structurally similar to the 4-(2-furyl) substituent in AZ331. However, its placement on an amino-oxoethyl chain (rather than directly on the core ring) may alter steric interactions with biological targets .
- Carboxamide Groups: The N-methylimidazole-4-carboxamide in the target contrasts with the 3-carboxamide substituents in AZ331/AZ255. This difference could influence solubility and binding affinity due to variations in hydrogen-bond donor/acceptor capacity .
Comparative Data Table
Key Research Findings and Implications
- Role of Thioether Linkage : The thioethyl group in all compared compounds may contribute to redox-mediated activity or susceptibility to metabolic oxidation, necessitating further stability studies .
- Furan Substituents : The presence of furan rings across analogs suggests a shared interest in leveraging furan’s electron-rich π-system for interactions with aromatic residues in biological targets .
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.
The synthesis of this compound typically involves the preparation of the benzothiophene core followed by the introduction of the hydroxypropyl and benzenesulfonamide moieties. The compound's structure can be represented as follows:
Synthetic Routes
Common synthetic methods include:
- Cyclization of 2-alkynyl thioanisoles : This method is catalyzed by gold(I)–IPr hydroxide, leading to high yields of the benzothiophene core.
- Functional group transformations : Subsequent reactions introduce the hydroxypropyl and sulfonamide groups, optimizing conditions to minimize side reactions.
The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The benzothiophene moiety is known for its ability to modulate enzyme activity, potentially affecting pathways involved in cancer and inflammation. The hydroxypropyl group enhances solubility and bioavailability, which are critical for therapeutic effectiveness.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related benzenesulfonamide derivatives have shown potent inhibition of cell cycle progression in cancer cell lines, including P388 murine leukemia cells. These studies suggest that such compounds may disrupt mitosis or induce G1 phase accumulation in cancer cells .
Antimicrobial Activity
There is ongoing investigation into the antimicrobial properties of this compound. Preliminary studies suggest that derivatives with similar structures can exhibit activity against various bacterial strains, indicating potential applications in treating infections.
Quantitative Structure-Activity Relationship (QSAR) Studies
Recent QSAR analyses have been employed to predict the biological activity of sulfonamide derivatives. These studies utilize molecular descriptors to model relationships between chemical structure and biological activity, providing insights into how modifications can enhance efficacy .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between a benzenesulfonyl chloride derivative and an amine-containing intermediate (e.g., 2-(1-benzothiophen-2-yl)-2-hydroxypropylamine). Optimization includes adjusting solvent polarity (e.g., dichloromethane or DMF), temperature (0–25°C), and stoichiometric ratios. Catalytic bases like triethylamine enhance nucleophilicity. Reaction progress is monitored via TLC or HPLC .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL) is the gold standard for confirming stereochemistry and bond geometries . Complementary techniques include NMR (¹H/¹³C for functional groups), FT-IR (sulfonamide S=O stretching at ~1350 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion verification .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Methodological Answer : Initial screening includes enzyme inhibition assays (e.g., carbonic anhydrase or β-adrenoceptors) using fluorometric/colorimetric substrates. Cell viability assays (MTT or resazurin) evaluate cytotoxicity. For receptor binding, radioligand displacement studies with HEK-293 cells expressing human β3-adrenoceptors are effective .
Advanced Research Questions
Q. How can researchers address low yields in the final step of sulfonamide bond formation?
- Methodological Answer : Low yields often arise from steric hindrance at the hydroxypropyl moiety or competing side reactions. Strategies include:
- Using bulky solvents (e.g., THF) to reduce aggregation.
- Introducing protecting groups (e.g., tert-butyldimethylsilyl) for the hydroxyl group during intermediate synthesis.
- Employing microwave-assisted synthesis to accelerate reaction kinetics .
Q. What experimental approaches resolve contradictions in β-adrenoceptor agonist/antagonist activity data?
- Methodological Answer : Contradictions may stem from differential signaling pathways (e.g., Gαs vs. β-arrestin). Use pathway-selective assays (e.g., cAMP accumulation for Gαs, BRET for β-arrestin recruitment). Validate findings with knockout cell lines (e.g., CRISPR-Cas9 β3-adrenoceptor KO) and molecular docking simulations to assess binding poses .
Q. How can crystallization challenges for X-ray studies be mitigated, particularly for hygroscopic derivatives?
- Methodological Answer : Hygroscopicity is managed by:
- Using anhydrous solvents (e.g., ethanol dried over molecular sieves).
- Seeding with isostructural compounds to induce nucleation.
- Performing crystallization under inert atmosphere (argon/glovebox). For SHELXL refinement, ensure high-resolution data (≤1.0 Å) and anisotropic displacement parameters for non-H atoms .
Q. What strategies are effective for improving metabolic stability in preclinical studies?
- Methodological Answer : Modify the benzothiophene or sulfonamide moieties to block CYP450 oxidation sites. Introduce fluorine atoms or methyl groups to enhance lipophilicity and reduce phase I metabolism. Validate stability via liver microsome assays (human/rat) and LC-MS/MS metabolite profiling .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data in enzyme inhibition vs. cellular activity assays?
- Methodological Answer : Discrepancies may arise from off-target effects or cellular uptake limitations. Perform:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
